REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:6]([OH:7])[C:5]=1[OH:11])([O-:3])=[O:2].[F-].[Cs+].Br[CH:15](Br)[CH3:16]>CN(C=O)C>[N+:1]([C:4]1[C:5]2[O:11][CH2:16][CH2:15][O:7][C:6]=2[CH:8]=[CH:9][CH:10]=1)([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(O)=CC=C1)O
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Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.84 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
CUSTOM
|
Details
|
partitioned between water and Et2O
|
Type
|
WASH
|
Details
|
The separated Et2O layer was washed with water, saturated aqueous NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (silica gel)
|
Type
|
WASH
|
Details
|
eluting with 5% MeOH in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2OCCOC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |